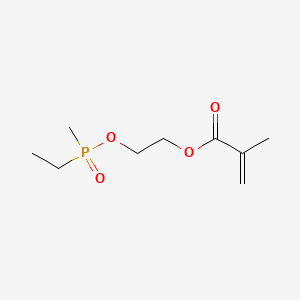

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate is an organophosphorus compound with the molecular formula C9H17O4P.

Méthodes De Préparation

The synthesis of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate typically involves the reaction of ethylmethylphosphinic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylmethylphosphinyl group can be replaced by other nucleophiles such as amines or thiols.

Polymerization: As a methacrylate ester, it can undergo free radical polymerization to form polymers with unique properties.

Applications De Recherche Scientifique

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as flame retardancy and thermal stability.

Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical structure.

Biological Studies: It is employed in the study of enzyme inhibition and as a potential ligand for metal ion coordination.

Medical Research: The compound is investigated for its potential use in drug delivery systems and as a component in biomedical materials.

Mécanisme D'action

The mechanism of action of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The ethylmethylphosphinyl group can coordinate with metal ions, affecting their biological activity. Additionally, the methacrylate moiety allows the compound to participate in polymerization reactions, leading to the formation of polymeric networks with specific properties .

Comparaison Avec Des Composés Similaires

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate can be compared with other similar compounds such as:

2-((Dimethylphosphinyl)oxy)ethyl methacrylate: This compound has a dimethylphosphinyl group instead of an ethylmethylphosphinyl group, leading to differences in reactivity and properties.

2-((Diethylphosphinyl)oxy)ethyl methacrylate: The presence of a diethylphosphinyl group results in variations in the compound’s chemical behavior and applications.

2-((Methylphosphinyl)oxy)ethyl methacrylate:

Activité Biologique

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate (CAS No. 85567-24-4) is a phosphonate ester derivative of methacrylic acid, characterized by its unique structure that incorporates both phosphonyl and methacrylate functionalities. This compound has garnered attention in various fields, particularly in the synthesis of polymers and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17O4P. Its structure includes a methacrylate group, which is known for its reactivity in polymerization processes, alongside an ethylmethylphosphinyl moiety that may impart biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H17O4P |

| Molecular Weight | 206.21 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents, slightly soluble in water |

The biological activity of this compound is largely attributed to its phosphonate group, which can interact with biological molecules such as proteins and nucleic acids. Phosphonates are known to exhibit various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Research Findings

- Antimicrobial Activity : Preliminary studies suggest that phosphonate esters can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Research indicates that compounds with similar structures can induce cytotoxicity in cancer cell lines. The phosphonate group may play a role in this activity by inhibiting key metabolic enzymes.

- Neuroprotective Properties : Some phosphonates have been studied for their neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of various methacrylate derivatives, including this compound, on human cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting potential for further development as an anticancer agent .

- Antimicrobial Assessment : In another study focusing on the antimicrobial properties of phosphonates, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity, warranting further exploration into its potential applications in pharmaceuticals .

Synthesis of Copolymers

This compound can be utilized as a monomer in the synthesis of copolymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to the presence of the phosphonate group.

Table: Comparison of Properties in Copolymer Applications

| Property | PMMA (Poly(methyl methacrylate)) | Copolymer with Ethylmethylphosphinyl Group |

|---|---|---|

| Transparency | High | Moderate |

| Impact Resistance | Good | Enhanced |

| Thermal Stability | Moderate | Improved |

Propriétés

Numéro CAS |

85567-24-4 |

|---|---|

Formule moléculaire |

C9H17O4P |

Poids moléculaire |

220.20 g/mol |

Nom IUPAC |

2-[ethyl(methyl)phosphoryl]oxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H17O4P/c1-5-14(4,11)13-7-6-12-9(10)8(2)3/h2,5-7H2,1,3-4H3 |

Clé InChI |

NSYQLVPFHHUASQ-UHFFFAOYSA-N |

SMILES canonique |

CCP(=O)(C)OCCOC(=O)C(=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.